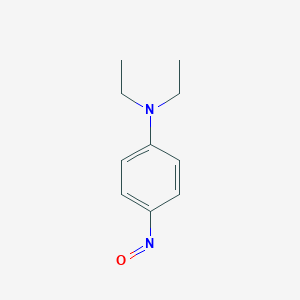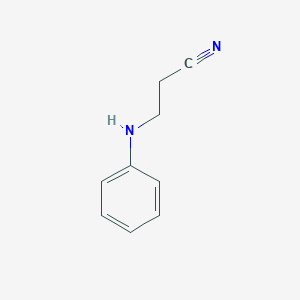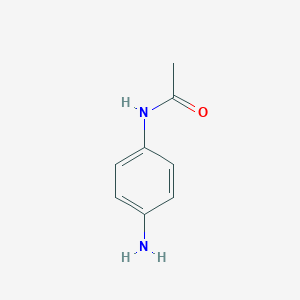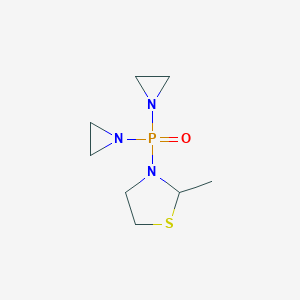
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline, also known as DNP, is a highly versatile organic compound widely used in scientific research. It is a bidentate ligand that forms stable complexes with various metal ions, making it an essential tool in the fields of chemistry, biochemistry, and materials science. In
作用机制
The mechanism of action of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is based on its ability to form stable complexes with metal ions. The ligand binds to the metal ion through its two nitrogen atoms, forming a chelate complex. This complex is highly stable and can be used to isolate and study the metal ion.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is its versatility as a ligand. It can form stable complexes with a wide range of metal ions, making it useful in a variety of research applications. It is also relatively easy to synthesize, although the yield of the reaction can be low.
One of the main limitations of this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, and caution should be exercised when handling the compound. Additionally, its fluorescent properties can be affected by the presence of other compounds in biological samples, which can limit its use as a probe.
未来方向
There are several future directions for research on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline. One area of interest is the development of new metal complexes using this compound as a ligand. These complexes could have potential applications in catalysis, materials science, and drug development.
Another area of interest is the development of new probes based on this compound. These probes could be used to detect and quantify other metal ions, such as iron and calcium, in biological samples. Additionally, the development of new fluorescent probes based on this compound could have potential applications in imaging and diagnostics.
Conclusion:
In conclusion, this compound is a highly versatile organic compound with a wide range of applications in scientific research. Its ability to form stable complexes with metal ions makes it an essential tool in the fields of chemistry, biochemistry, and materials science. While there are limitations to its use, such as potential toxicity and limitations as a probe, the future directions for research on this compound are promising, and it is likely to remain an important compound in scientific research for years to come.
合成方法
The synthesis of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline involves the reaction of 1,10-phenanthroline with two equivalents of naphthalene-1-ylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires rigorous purification to obtain a highly pure product. The yield of the reaction is typically around 50%, and the final product is a yellow crystalline powder.
科学研究应用
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline has a wide range of applications in scientific research. One of its most significant uses is in the field of coordination chemistry, where it is used as a ligand to form stable complexes with various metal ions. These complexes can be used in the synthesis of new materials, such as metal-organic frameworks, and in catalysis.
This compound is also used in biochemical research, where it is used as a fluorescent probe to detect and quantify metal ions in biological samples. It has been shown to be highly selective for certain metal ions, such as zinc and copper, and can be used to monitor changes in their concentration in living cells.
属性
IUPAC Name |
4,7-dinaphthalen-1-yl-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2/c1-3-11-23-21(7-1)9-5-13-25(23)27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)26-14-6-10-22-8-2-4-12-24(22)26/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECYNBGOOARXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609009 |
Source


|
| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215007-80-9 |
Source


|
| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)
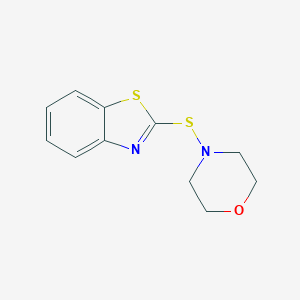
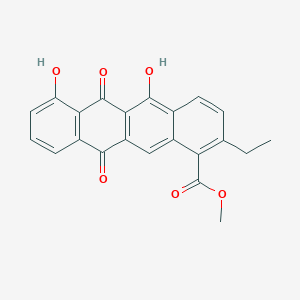
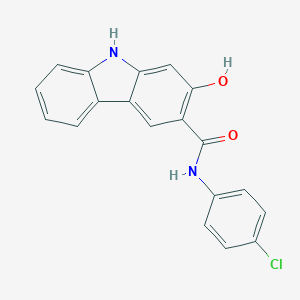
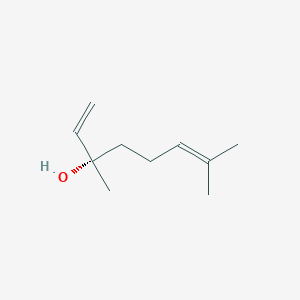
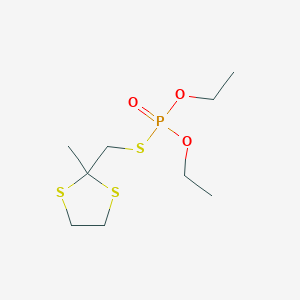
![(5R,8S,9S,10S,13R,14S,16S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89838.png)


